molecular formula C16H18ClNO3 B2569066 1'-(3-Chloropropanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887466-68-4

1'-(3-Chloropropanoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2569066
CAS No.: 887466-68-4
M. Wt: 307.77
InChI Key: MFMGSSQHLBZMNG-UHFFFAOYSA-N
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Description

1'-(3-Chloropropanoyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic compound of significant interest in medicinal chemistry and drug discovery. It is built around the spiro[chroman-2,4'-piperidin]-4-one scaffold, which is recognized as an important pharmacophore and a structural component in many drugs and drug candidates . The chroman-4-one core is a versatile heterobicyclic scaffold known for its wide range of pharmacological activities, making it a privileged structure in the design of novel bioactive molecules . The specific modification at the 1'-position with a 3-chloropropanoyl group is a typical functionalization strategy to explore structure-activity relationships (SAR) or to serve as a key synthetic intermediate for more complex molecules. This compound is intended for use in pharmaceutical research and development, including as a building block for the synthesis of potential therapeutic agents. Researchers value this and related spirocyclic chromanone derivatives for their potential biological activities, which have been investigated in areas such as anticancer and antitubercular research . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1'-(3-chloropropanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3/c17-8-5-15(20)18-9-6-16(7-10-18)11-13(19)12-3-1-2-4-14(12)21-16/h1-4H,5-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMGSSQHLBZMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-(3-Chloropropanoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the reaction of chroman derivatives with piperidine under specific conditions to form the spirocyclic structure. The chloropropanoyl group is then introduced through a reaction with 3-chloropropionyl chloride in the presence of a base such as triethylamine .

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and scalability of the process .

Chemical Reactions Analysis

1’-(3-Chloropropanoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

Medicinal Chemistry Applications

1'-(3-Chloropropanoyl)spiro[chroman-2,4'-piperidin]-4-one is being investigated for its pharmacological properties, particularly as a pharmacophore in drug design. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Case Studies

  • Anticancer Activity : Recent studies have indicated that compounds containing the piperidine structure exhibit significant anticancer properties. For instance, derivatives of piperidine have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The spirocyclic nature of this compound may enhance these effects by improving binding affinity to target proteins involved in cancer progression .
  • Neuroprotective Effects : Research suggests that the compound may modulate sigma receptors, particularly sigma-1 receptors (σ1R), which are implicated in neuroprotection and neurodegenerative diseases. By influencing intracellular signaling pathways through σ1R modulation, the compound could potentially offer therapeutic benefits in conditions such as Alzheimer's disease .

Material Science Applications

The unique structural features of this compound lend themselves to applications in material science. Its spirocyclic architecture can be utilized in developing novel materials with tailored mechanical and chemical properties.

Potential Uses

  • Polymer Synthesis : The compound can serve as a monomer or cross-linker in polymer chemistry, potentially leading to materials with enhanced thermal stability and mechanical strength.
  • Coatings and Adhesives : Its chemical reactivity allows for incorporation into coatings that require specific adhesion properties or resistance to environmental degradation.

Biological Research Applications

In biological research, this compound is employed as a probe for studying enzyme mechanisms and receptor-ligand interactions.

Summary of Research Findings

A comprehensive overview of the applications of this compound reveals its potential across various scientific domains:

Application AreaKey Findings
Medicinal ChemistryPotential anticancer and neuroprotective properties; interacts with σ1R.
Material ScienceUse in polymer synthesis; development of advanced coatings and adhesives.
Biological ResearchInvestigated as a probe for enzyme mechanisms; high specificity in binding.

Mechanism of Action

The mechanism of action of 1’-(3-Chloropropanoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target protein. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Sulfonyl Derivatives (e.g., Compound 16): Exhibit potent cytotoxicity (IC50 < 5 µM) against breast, ovarian, and colorectal cancer cells. The sulfonyl group likely enhances apoptosis via caspase activation and sub-G1 cell cycle arrest .
  • Quinoline-Carbonyl Derivatives: Target acetyl-CoA carboxylase (ACC), showing promise for metabolic diseases. The quinoline moiety contributes to enzyme inhibition via π-π stacking interactions .
  • Thiophene Derivatives (e.g., Compound 40): Moderate activity against melanoma but high selectivity (SI = 13.37), suggesting reduced off-target toxicity .
  • Chlorine’s hydrophobicity could improve membrane permeability.

Mechanistic Insights

  • Apoptosis Induction: Sulfonyl derivatives (Compound 16) induce >3-fold early apoptosis in MCF-7 cells within 24 hours, accompanied by G2-M phase arrest .
  • Enzyme Inhibition: Quinoline-carbonyl derivatives inhibit ACC with nanomolar potency, critical for lipid metabolism regulation .
  • Antimicrobial Activity: Aroyl derivatives (e.g., N-acyl/aroyl spiro compounds) show broad-spectrum antifungal activity, possibly by disrupting ergosterol biosynthesis .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs): Sulfonyl and chloropropanoyl groups enhance cytotoxicity, likely by increasing electrophilicity and target engagement.
  • Bulkier Substituents: Trimethoxyphenyl (Compound 15) reduces potency, suggesting steric hindrance limits target access .
  • Heterocyclic Moieties: Quinoline and thiophene improve selectivity for specific targets (e.g., ACC or melanoma cells) .

Biological Activity

1'-(3-Chloropropanoyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic compound belonging to the class of spiro compounds, characterized by its unique spirocyclic structure that combines chroman and piperidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.

  • Molecular Formula : C13H15ClN2O2
  • Molecular Weight : 252.72 g/mol
  • CAS Number : 136081-84-0

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and inflammation.
  • Receptor Modulation : It could interact with various neurotransmitter receptors, influencing signaling pathways related to neuroprotection and mood regulation.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Antitumor Activity

Research indicates that this compound shows promising antitumor effects against various cancer cell lines. A study demonstrated its ability to induce apoptosis in human cancer cells through the activation of caspase pathways.

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)15.5Caspase activation
MCF-7 (Breast)12.3Apoptosis induction
A549 (Lung)18.7Cell cycle arrest

Anti-inflammatory Effects

In vitro studies have shown that the compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests its potential as an anti-inflammatory agent.

Neuroprotective Effects

This compound has been evaluated for its neuroprotective properties in models of neurodegenerative diseases. It demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress.

Case Studies

  • Study on Antitumor Activity :
    • A study conducted on various cancer cell lines established that the compound exhibits selective cytotoxicity, particularly in breast and cervical cancer cells. The mechanism was linked to the modulation of apoptotic pathways.
  • Anti-inflammatory Research :
    • In a controlled experiment using LPS-stimulated macrophages, treatment with the compound resulted in a significant decrease in inflammatory markers, highlighting its potential therapeutic application in inflammatory diseases.
  • Neuroprotection Assessment :
    • In a rat model of ischemic stroke, administration of the compound reduced infarct size and improved neurological scores compared to control groups, indicating its potential for treating ischemic injuries.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1'-(3-chloropropanoyl)spiro[chroman-2,4'-piperidin]-4-one derivatives?

  • Methodology : The compound is synthesized via a two-step process:

Spirocyclization : React 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone under basic conditions to form tert-butyl 4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate.

Acylation : Remove the Boc group using trifluoroacetic acid (TFA), then couple the resulting spiro[chroman-2,4′-piperidin]-4-one with 3-chloropropanoyl chloride in the presence of triethylamine (TEA) as a catalyst .

  • Characterization : Confirm purity via TLC (silica gel, ethyl acetate/hexane), and structural identity using 1H^1H-NMR (DMSO-d6, 400 MHz), HRMS, and elemental analysis .

Q. How are the cytotoxic activities of spiro[chroman-2,4'-piperidin]-4-one derivatives screened in vitro?

  • Primary Screening : Use the MTT assay on cancer cell lines (e.g., MCF-7, A2780, HT-29) to determine IC50_{50} values. Cells are treated with compounds (0–100 µM) for 72 hours, followed by formazan crystal quantification .
  • Secondary Validation : Confirm apoptosis induction via Annexin V-FITC/PI staining and flow cytometry. For example, compound 16 (IC50_{50} = 0.31–5.62 µM) increased early apoptotic cells in MCF-7 by >3-fold compared to controls .

Q. What analytical techniques are critical for characterizing spiro[chroman-2,4'-piperidin]-4-one derivatives?

  • Structural Elucidation :

  • 1H^1H-NMR and 13C^{13}C-NMR to confirm proton/carbon environments (e.g., spirocyclic carbons at δ 48–52 ppm).
  • HRMS for molecular weight verification (e.g., [M+H]+^+ calculated vs. observed).
    • Purity Assessment : CHN elemental analysis (deviation <0.4%) and HPLC (>95% purity) .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. carbonyl linkers) impact the anticancer activity of spiro[chroman-2,4'-piperidin]-4-one derivatives?

  • Structure-Activity Relationship (SAR) :

  • Sulfonyl Linkers : Compound 16 (sulfonyl bridge) showed potent activity (IC50_{50} = 0.31–5.62 µM) due to enhanced hydrogen bonding with tubulin or apoptosis-related proteins.
  • Carbonyl Linkers : Compound 15 (trimethoxyphenyl) exhibited weaker activity (IC50_{50} = 18.77–47.05 µM), likely due to steric hindrance .
    • Experimental Design : Compare substituent effects using molecular docking (e.g., AutoDock Vina) and free-energy calculations (MM/GBSA) to prioritize synthetic targets .

Q. What mechanisms underlie the apoptosis-inducing effects of this compound derivatives?

  • Mechanistic Insights :

  • Mitochondrial Pathway : Compound 16 disrupts mitochondrial membrane potential (ΔΨm), triggering caspase-9 activation and PARP cleavage.
  • Cell Cycle Arrest : Dose-dependent G2/M phase arrest in MCF-7 cells (e.g., 5 µM 16 increased G2/M population from 10.2% to 28.7%) via cyclin B1 downregulation .
    • Validation : Western blotting for Bax/Bcl-2 ratio and flow cytometry for sub-G1 accumulation (e.g., 10 µM 16 increased sub-G1 cells to 1.54% vs. 0.30% control) .

Q. How can pharmacokinetic challenges (e.g., solubility, metabolic stability) be addressed during lead optimization?

  • Strategies :

  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, amine) via reductive amination or ester hydrolysis.
  • Metabolic Stability : Replace labile ester groups with amides or heterocycles. For example, replacing 3-chloropropanoyl with a pyridinyl moiety improved microsomal stability (t1/2_{1/2} > 60 min) .
    • In Vitro Models : Use Caco-2 assays for permeability and human liver microsomes (HLMs) for CYP450 metabolism profiling .

Key Recommendations for Future Research

  • In Vivo Efficacy : Evaluate lead compounds (e.g., 16 ) in xenograft models (e.g., BALB/c mice with MCF-7 tumors) to assess tumor regression and toxicity .
  • Target Identification : Use proteomics (e.g., SILAC) or CRISPR-Cas9 screens to identify binding partners (e.g., tubulin, Bcl-2 family proteins) .
  • Hybrid Derivatives : Combine spiro[chroman-2,4'-piperidin]-4-one scaffolds with kinase inhibitors (e.g., EGFR or BRAF-targeting motifs) to overcome resistance .

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